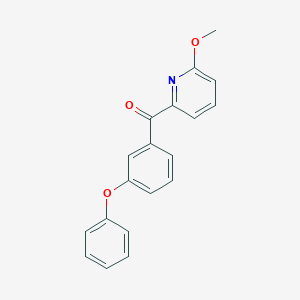
1-N-ethyl-3-fluorobenzene-1,2-diamine
Overview
Description
1-N-ethyl-3-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C8H11FN2 It is a derivative of benzenediamine, where the benzene ring is substituted with an ethyl group at the nitrogen atom and a fluorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-ethyl-3-fluorobenzene-1,2-diamine can be synthesized through several methods. One common route involves the reduction of 1-N-ethyl-3-fluoro-2-nitrobenzene. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reduction processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-N-ethyl-3-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can direct electrophilic substitution reactions to the ortho and para positions relative to itself.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions can be employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted derivatives of this compound.
Oxidation: Quinones and other oxidized products.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
1-N-ethyl-3-fluorobenzene-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-N-ethyl-3-fluorobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes . The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 1-N-ethyl-2-fluorobenzene-1,2-diamine
- 1-N-ethyl-4-fluorobenzene-1,2-diamine
- 1-N-methyl-3-fluorobenzene-1,2-diamine
Uniqueness: 1-N-ethyl-3-fluorobenzene-1,2-diamine is unique due to the specific positioning of the ethyl and fluorine substituents on the benzene ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-N-ethyl-3-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZKDSDKCUGMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














